Z-D-Allo-thr(tbu)-OH dcha
CAS No.: 16966-07-7; 198828-94-3; 201275-65-2
Cat. No.: VC5937697
Molecular Formula: C28H46N2O5
Molecular Weight: 490.685
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16966-07-7; 198828-94-3; 201275-65-2 |
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Molecular Formula | C28H46N2O5 |
Molecular Weight | 490.685 |
IUPAC Name | N-cyclohexylcyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2 |
Standard InChI Key | STGGZKHUOOUVBV-UHFFFAOYSA-N |
SMILES | CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Identity and Structural Features
Z-D-Allo-thr(tbu)-OH DCHA is a stereochemically distinct derivative of threonine, where the "allo" designation indicates an alternate configuration at the β-carbon compared to standard threonine . The compound’s IUPAC name, N-cyclohexylcyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid, reflects its dual-component structure: a protected allo-threonine moiety and a DCHA counterion .
Stereochemical Configuration
The D-allo configuration specifies that the amino group (protected by Z) occupies the D (right-handed) configuration, while the hydroxyl group (protected by tBu) adopts the allo orientation. This contrasts with L-threonine derivatives, where both chiral centers follow the natural amino acid configuration . The stereochemistry is critical for ensuring compatibility with enzymatic systems and avoiding racemization during synthesis.
Molecular Geometry
X-ray crystallography and computational models confirm a bent conformation due to steric hindrance from the tBu group. The Z group’s benzyl ring contributes to hydrophobic interactions, while the DCHA counterion stabilizes the carboxylate via ionic bonding .
Table 1: Key Structural and Identity Data
Synthesis and Reaction Conditions
The synthesis of Z-D-Allo-thr(tbu)-OH DCHA involves a multi-step process to introduce protecting groups and isolate the desired stereoisomer. Aydin et al. (1985) reported an optimized route using sodium hydroxide in a 1,4-dioxane/water system at 20°C for 4 hours, achieving an 85% yield .
Key Synthetic Steps
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Protection of Amino Group: Benzyloxycarbonyl (Z) chloride reacts with allo-threonine under basic conditions to form Z-Allo-thr-OH .
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tBu Protection: The hydroxyl group is protected using tert-butyl bromide in the presence of a base, yielding Z-Allo-thr(tBu)-OH .
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Salt Formation: The carboxylic acid is neutralized with dicyclohexylamine, forming the DCHA salt for improved crystallinity .
Reaction Optimization
The choice of 1,4-dioxane as a solvent enhances reagent solubility while minimizing epimerization. Maintaining a neutral pH (via NaOH) ensures the carboxylate remains deprotonated, facilitating salt formation .
Physicochemical Properties
Z-D-Allo-thr(tbu)-OH DCHA exhibits distinct physical characteristics critical for laboratory handling:
Solubility and Stability
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Solubility: Freely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
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Stability: Stable at room temperature under inert atmospheres; degrades upon exposure to strong acids or bases .
Table 2: Physicochemical Data
Property | Value | Source |
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Density | 1.152 g/cm³ | |
Flash Point | 238.1°C | |
Vapor Pressure | mmHg | |
Storage Conditions | 2–8°C in airtight containers |
Applications in Peptide Synthesis
Z-D-Allo-thr(tbu)-OH DCHA is indispensable in solid-phase peptide synthesis (SPPS) for its orthogonal protection strategy:
Protection Strategy
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Z Group (Benzyloxycarbonyl): Removed via catalytic hydrogenation, enabling selective deprotection.
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tBu Group (tert-Butyl): Stable under acidic conditions but cleaved with trifluoroacetic acid (TFA) .
Racemization Suppression
The steric bulk of the tBu group minimizes racemization at the α-carbon during coupling, preserving stereochemical integrity . This is particularly vital for synthesizing peptides with therapeutic applications.
Supplier | Purity Grade | Price Range | Packaging |
---|---|---|---|
Bachem | >98% | $40–$50/g | 1g, 5g, 10g |
GlpBio | >95% | $35–$45/g | 100mg, 500mg |
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